molecular formula C12H9ClFN B066363 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine CAS No. 177976-33-9

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

Cat. No. B066363
M. Wt: 221.66 g/mol
InChI Key: BDZPHQXGOYWJRH-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-5-(4-fluorophenyl)pyridine” is likely a halogenated aromatic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) attached to the pyridine ring .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with a chloromethyl group and a fluorophenyl group attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis method used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The chlorine atom in the chloromethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase the compound’s polarity and influence its solubility .

Scientific Research Applications

  • Synthesis of 5-(4-Fluorophenyl)-3-(Chloromethyl) Pyridine : This compound was synthesized from 5-Bromonicotinic acid through a five-step reaction process, including esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination. The method was found to be suitable for industrialized production due to its high yield and purity (Li Pei-w, 2015).

  • Anticancer Agents : Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed significant in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Some compounds demonstrated high cytotoxicity, suggesting their potential as anticancer agents (A. Vinayak, M. Sudha, Kumar S. Lalita, 2017).

  • Synthesis and Characterization of Heterocyclic Molecules : A study focused on synthesizing and characterizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. It involved hydride transfer and reaction with TFA. The molecule showed potential in non-linear optics and as a lead compound for anti-cancerous drugs (P. Murthy et al., 2017).

  • Novel p38MAP Kinase Inhibitors : 3-(4-Fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one, structurally similar to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, was studied as a new inhibitor of MAPK with selective activity for p38alphaMAPK, showing potential as a selective inhibitor for p38alpha (C. Peifer et al., 2007).

  • Anticancer Pyridine-Thiazole Hybrids : Novel pyridine-thiazole hybrid molecules showed high antiproliferative activity against various cancer cell lines. These compounds were selective for cancer cells, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).

  • Fluorescent Chemosensors : 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, structurally related to the compound , were developed as fluorescent chemosensors for Fe3+/Fe2+ cation, demonstrating potential applications in cellular imaging (Pampa Maity et al., 2018).

Safety And Hazards

As with any chemical compound, handling “3-(Chloromethyl)-5-(4-fluorophenyl)pyridine” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZPHQXGOYWJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448852
Record name 3-(chloromethyl)-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

CAS RN

177976-33-9
Record name 3-(chloromethyl)-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Drug - Drugs of the Future, 2006
Number of citations: 0

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